molecular formula C21H18N2O2S B11038612 Ethanone, 2-(2-benzothiazolyloxy)-1-(1,2,3,4-tetrahydro-9-carbazolyl)- CAS No. 330180-00-2

Ethanone, 2-(2-benzothiazolyloxy)-1-(1,2,3,4-tetrahydro-9-carbazolyl)-

Cat. No.: B11038612
CAS No.: 330180-00-2
M. Wt: 362.4 g/mol
InChI Key: WFLAXGZTDDOYIT-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLOXY)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE is a complex organic compound that features both benzothiazole and carbazole moieties. These structural components are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLOXY)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.

    Formation of the Carbazole Moiety: Carbazole can be synthesized via the Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the benzothiazole and carbazole moieties through an ether linkage, often using reagents like alkyl halides and bases under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YLOXY)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the benzothiazole or carbazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use as a fluorescent probe or in bioimaging.

    Medicine: Investigated for its pharmacological properties, including anticancer or antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yloxy)-1-phenylethanone
  • 1-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-2-phenylethanone

Uniqueness

The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YLOXY)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE lies in its combined structural features of benzothiazole and carbazole, which may confer unique electronic, photophysical, and biological properties compared to its analogs.

Properties

CAS No.

330180-00-2

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C21H18N2O2S/c24-20(13-25-21-22-16-9-3-6-12-19(16)26-21)23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1,3-4,6-7,9-10,12H,2,5,8,11,13H2

InChI Key

WFLAXGZTDDOYIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)COC4=NC5=CC=CC=C5S4

Origin of Product

United States

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